Benzoic acid, 2-[(4-bromobenzoyl)amino]-
Description
Chemical Structure and Properties Benzoic acid, 2-[(4-bromobenzoyl)amino]- (IUPAC name: 2-[(4-bromobenzoyl)amino]benzoic acid) is a substituted benzoic acid derivative. Its structure comprises a benzoic acid backbone with an amino group at the ortho-position (C2), which is further acylated by a 4-bromobenzoyl group. The molecular formula is C₁₄H₁₀BrNO₃, with an average molecular mass of 328.14 g/mol (monoisotopic mass: 327.00 g/mol) . Key features include:
- Electron-withdrawing bromine substituent on the benzoyl group, influencing electronic distribution and reactivity.
- Hydrogen-bonding capacity via the carboxylic acid (-COOH) and amide (-NHCO-) functional groups.
Synthesis and Applications The compound is synthesized via amide coupling between 2-aminobenzoic acid (anthranilic acid) and 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) . It is primarily used in:
Properties
CAS No. |
100874-12-2 |
|---|---|
Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
HXYGUIBNBZJOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-bromobenzoyl)amino]- typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-[(4-bromobenzoyl)amino]- can be scaled up by using larger reactors and optimized reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The final product is purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(4-bromobenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group or other reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry :
-
Biology :
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives, including this compound. It has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, indicating its potential as an antibacterial agent .
- Anti-inflammatory Potential : The structural characteristics of this compound suggest it may modulate inflammatory pathways. Compounds with similar structures have been observed to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like hypertension and vascular inflammation .
-
Medicine :
- Pharmaceutical Development : Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to inhibit enzymes related to cardiovascular diseases, such as soluble epoxide hydrolase (sEH), has been documented; one study reported up to 72% inhibition at a concentration of 1 nM . This suggests that benzoic acid, 2-[(4-bromobenzoyl)amino]- could be developed into therapeutics targeting cardiovascular conditions.
Case Studies
Several studies have investigated the biological implications and applications of benzoic acid derivatives:
- Study on sEH Inhibition : A study synthesized various hydrazide derivatives related to benzoic acid and evaluated their efficacy as sEH inhibitors. Modifications to the hydrazine moiety significantly impacted inhibitory potency, demonstrating the importance of structure-activity relationships (SAR) in drug design.
- Growth Inhibition of Mycobacteria : Investigations into related benzoic acid derivatives revealed their ability to inhibit the growth of certain mycobacteria, suggesting broader antimicrobial properties for compounds like benzoic acid, 2-[(4-bromobenzoyl)amino]- .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4-bromobenzoyl)amino]- involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzoyl group or the benzoic acid core. Below is a detailed comparison based on binding affinity , metabolic pathways , and physicochemical properties (Table 1).
Table 1: Key Properties of Benzoic Acid Derivatives
*ΔGbinding (Gibbs free energy of binding) to T1R3 receptors, a taste receptor linked to bitter perception .
Key Findings:
Substituent Effects on Binding Affinity: Electron-donating groups (e.g., -CH₃, -OCH₃) lower ΔGbinding (indicating stronger binding) compared to unsubstituted (R=H) or electron-withdrawing (e.g., -Br, -NO₂) analogs. This suggests enhanced receptor interactions via hydrophobic or hydrogen-bonding interactions . The 4-bromo substituent’s electron-withdrawing nature may reduce binding affinity relative to methyl/methoxy analogs, though experimental data is lacking .
Metabolic Pathways :
- All analogs undergo phase II conjugation (e.g., glycine, glucuronide, or sulfate) to enhance excretion .
- The brominated derivative is predicted to follow glycine conjugation like its methyl-substituted analog, forming a hippurate-like metabolite .
Physicochemical Properties :
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 2-[(4-bromobenzoyl)amino]- is notable for its potential therapeutic applications. This compound is structurally characterized by the presence of a bromobenzoyl group attached to the amino position of the benzoic acid moiety, which may influence its biological properties.
Anticancer Activity
Research indicates that various benzoic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to Benzoic acid, 2-[(4-bromobenzoyl)amino]- demonstrate potent inhibitory effects against several cancer cell lines.
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoic acid, 2-[(4-bromobenzoyl)amino]- | MCF-7 | TBD |
| 4-(4-hydroxyphenyl)methyleneaminobenzoic acid | A549 | 7.49 |
| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | HepG2 | 2.66 |
The specific IC50 values for Benzoic acid, 2-[(4-bromobenzoyl)amino]- are yet to be fully characterized, but analogs show promising results against MCF-7 and A549 cell lines .
Enzyme Inhibition
Inhibition of key enzymes involved in cancer progression is another significant aspect of the biological activity of benzoic acid derivatives. For example, studies have demonstrated that certain derivatives inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency of Related Compounds
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Benzoic acid, 2-[(4-bromobenzoyl)amino]- | AChE | TBD |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 13.62 |
These findings suggest that Benzoic acid derivatives could serve as potential leads for developing enzyme inhibitors targeting various diseases .
Proteostasis Modulation
Recent studies have highlighted the role of benzoic acid derivatives in modulating proteostasis networks. Compounds isolated from natural sources like Bjerkandera adusta have shown to enhance the activity of proteolytic systems such as autophagy and the ubiquitin-proteasome pathway.
Table 3: Effects on Proteostasis Network Activity
| Compound | Pathway | Activity Increase (%) |
|---|---|---|
| Benzoic acid, 2-[(4-bromobenzoyl)amino]- | UPP | TBD |
| 3-chloro-4-methoxybenzoic acid | ALP | 467.3 |
This suggests a potential application in anti-aging therapies and neurodegenerative conditions .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various benzoic acid derivatives on tumor growth inhibition in vivo. The results indicated a significant reduction in tumor size with compounds structurally similar to Benzoic acid, 2-[(4-bromobenzoyl)amino]-, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Another research focused on the neuroprotective effects of benzoic acid derivatives against oxidative stress-induced neuronal damage. The study found that certain derivatives improved neuronal survival rates significantly.
Q & A
Q. What are the recommended methods for synthesizing 2-[(4-bromobenzoyl)amino]benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling 4-bromobenzoyl chloride with 2-aminobenzoic acid under basic conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the acyl chloride intermediate .
- Catalysis : Triethylamine (TEA) or pyridine is critical to neutralize HCl byproducts and drive the reaction forward.
- Temperature control : Maintain 0–5°C during initial mixing to suppress side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Reaction efficiency can be optimized via HPLC monitoring to track intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy :
- Chromatography :
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: The compound is sensitive to moisture and light due to its amide and bromoaryl groups:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis.
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like 4-bromobenzoic acid or 2-aminobenzoic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural analogs of this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., hindered rotation of the amide bond) by observing signal coalescence at elevated temperatures .
- X-ray crystallography : Resolve ambiguous stereochemistry or packing effects, though this requires high-quality single crystals .
Q. What advanced oxidation processes (AOPs) are suitable for studying the degradation pathways of this compound?
Methodological Answer: AOPs like UV/H₂O₂ or Fenton reactions can elucidate degradation mechanisms:
- Experimental design :
- Prepare aqueous solutions (pH 3–9) with controlled H₂O₂ (1–10 mM) and Fe²⁺ (0.1–1 mM).
- Irradiate with UV-C (254 nm) and sample at intervals for LC-MS analysis.
- Key intermediates : Hydroxylated derivatives (e.g., 2-[(4-bromo-3-hydroxybenzoyl)amino]benzoic acid) and cleavage products (e.g., bromophenols) are common.
- Kinetics : Pseudo-first-order models quantify degradation rates; activation energy () calculations reveal rate-limiting steps .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations are critical:
- Modeling software : Use Gaussian, VASP, or Materials Studio to calculate:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO/LUMO) to predict interaction with catalysts (e.g., Pd in cross-coupling reactions).
- Transition state analysis : Map energy barriers for reactions like Suzuki-Miyaura coupling, where the 4-bromo group is a key reactive site .
Q. What strategies mitigate interference from this compound in biological assays (e.g., enzyme inhibition studies)?
Methodological Answer:
- Control experiments : Include "compound-only" wells to detect autofluorescence or absorbance at assay wavelengths (e.g., 280 nm for protein assays).
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to differentiate specific vs. nonspecific interactions.
- Derivatization : Modify the carboxylic acid group (e.g., methyl ester formation) to reduce nonspecific binding while retaining amide functionality .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer: Yield variations often stem from:
- Impurity in starting materials : Validate 4-bromobenzoyl chloride purity via NMR or titration.
- Reaction scaling : Pilot small-scale reactions (<1 g) before scaling up; optimize stirring efficiency to avoid localized overheating.
- Byproduct identification : Use LC-MS to detect dimers or oligomers formed via unintended coupling .
Methodological Best Practices
- Sourcing : Prioritize suppliers with third-party validation (e.g., NIST-certified references) for critical reagents .
- Cross-validation : Compare data across multiple techniques (e.g., NMR + X-ray) to confirm structural assignments .
- Data sharing : Deposit spectral data in public repositories (e.g., PubChem, ChemSpider) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
